Cas no 72499-56-0 (1-(2-Nitrodibenzo[b,d]furan-3-yl)-1H-pyrrole)

1-(2-Nitrodibenzo[b,d]furan-3-yl)-1H-pyrrole structure
72499-56-0 structure
Product name:1-(2-Nitrodibenzo[b,d]furan-3-yl)-1H-pyrrole
CAS No:72499-56-0
MF:C16H10N2O3
MW:278.26220369339
CID:4817174

1-(2-Nitrodibenzo[b,d]furan-3-yl)-1H-pyrrole Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Nitrodibenzo[b,d]furan-3-yl)-1H-pyrrole
    • Inchi: 1S/C16H10N2O3/c19-18(20)14-9-12-11-5-1-2-6-15(11)21-16(12)10-13(14)17-7-3-4-8-17/h1-10H
    • InChI Key: NSMYFJVPJWQANW-UHFFFAOYSA-N
    • SMILES: O1C2C=CC=CC=2C2C=C(C(=CC1=2)N1C=CC=C1)[N+](=O)[O-]

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 1
  • Complexity: 405
  • XLogP3: 3.9
  • Topological Polar Surface Area: 63.9

1-(2-Nitrodibenzo[b,d]furan-3-yl)-1H-pyrrole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A200088090-5g
1-(2-Nitrodibenzo[b,d]furan-3-yl)-1H-pyrrole
72499-56-0 95%
5g
$4190.00 2023-09-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
2039850-1g
1-(2-Nitrodibenzo[b,d]furan-3-yl)-1H-pyrrole
72499-56-0
1g
¥8571.00 2024-05-02

Additional information on 1-(2-Nitrodibenzo[b,d]furan-3-yl)-1H-pyrrole

Comprehensive Overview of 1-(2-Nitrodibenzo[b,d]furan-3-yl)-1H-pyrrole (CAS No. 72499-56-0)

1-(2-Nitrodibenzo[b,d]furan-3-yl)-1H-pyrrole (CAS No. 72499-56-0) is a specialized organic compound that has garnered significant attention in recent years due to its unique molecular structure and potential applications in various fields. This compound belongs to the class of nitro-substituted dibenzofuran derivatives, which are known for their interesting electronic and photophysical properties. Researchers and industries are increasingly exploring its utility in material science, pharmaceutical intermediates, and organic electronics.

The molecular structure of 1-(2-Nitrodibenzo[b,d]furan-3-yl)-1H-pyrrole features a dibenzofuran core substituted with a nitro group at the 2-position and a pyrrole ring at the 3-position. This arrangement imparts distinct chemical reactivity and stability, making it a valuable building block in synthetic chemistry. The presence of the nitro group enhances its electron-accepting capabilities, which is particularly useful in the design of organic semiconductors and fluorescent materials.

In the realm of material science, 1-(2-Nitrodibenzo[b,d]furan-3-yl)-1H-pyrrole is being investigated for its potential use in organic light-emitting diodes (OLEDs) and photovoltaic devices. Its ability to facilitate electron transport and its tunable luminescence properties make it a promising candidate for next-generation optoelectronic materials. Recent studies have highlighted its efficiency in improving the performance of OLED displays, a topic of high interest given the booming demand for energy-efficient and flexible electronic devices.

Another area where this compound shows promise is in the synthesis of pharmaceutical intermediates. The dibenzofuran scaffold is a common motif in many bioactive molecules, and the introduction of a nitro group and pyrrole ring can lead to novel derivatives with potential therapeutic applications. Researchers are particularly interested in its role in developing anti-inflammatory and antioxidant agents, aligning with the growing focus on drug discovery and personalized medicine.

The synthesis of 1-(2-Nitrodibenzo[b,d]furan-3-yl)-1H-pyrrole typically involves multi-step organic reactions, including nitration and pyrrole coupling. Advanced techniques such as microwave-assisted synthesis and catalysis have been employed to improve yield and purity, addressing the industry's need for cost-effective and scalable production methods. These innovations are critical as the demand for high-purity specialty chemicals continues to rise.

From an environmental perspective, the compound's stability and low toxicity profile make it a favorable choice for sustainable applications. Its potential use in green chemistry initiatives is being explored, particularly in the development of biodegradable materials and eco-friendly coatings. This aligns with the global push toward sustainability and reduced carbon footprint, topics that dominate current discussions in both academic and industrial circles.

Market trends indicate a growing interest in 1-(2-Nitrodibenzo[b,d]furan-3-yl)-1H-pyrrole, driven by its versatility and the expanding applications of functionalized dibenzofurans. Key players in the chemical industry are investing in research to unlock its full potential, while regulatory bodies ensure compliance with safety and environmental standards. As the compound gains traction, it is expected to play a pivotal role in advancing cutting-edge technologies and innovative solutions across multiple sectors.

In conclusion, 1-(2-Nitrodibenzo[b,d]furan-3-yl)-1H-pyrrole (CAS No. 72499-56-0) represents a fascinating area of study with broad implications for science and industry. Its unique properties and diverse applications make it a compound of significant interest, particularly in the fields of material science, pharmaceuticals, and sustainable technology. As research progresses, this molecule is poised to contribute to groundbreaking advancements that address some of the most pressing challenges of our time.

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